Uio-66-cooh
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Overview
Description
UiO-66-COOH, also known as zirconium-based metal-organic framework with carboxyl functional groups, is a derivative of the UiO-66 series. This compound is characterized by its high thermal stability, structural stability, and chemical stability. The UiO-66 series is known for its porous structure, which is formed by the coordination of zirconium ions with terephthalic acid ligands, creating tetrahedral and octahedral cages arranged in a periodic triangular window pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
UiO-66-COOH can be synthesized through a one-step method involving the reaction of zirconium chloride with 1,4-benzenedicarboxylic acid (terephthalic acid) in the presence of a modulator such as formic acid. The reaction is typically carried out under solvothermal conditions, where the mixture is heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
UiO-66-COOH undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form carboxylate anions.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols and amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylate anions.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
UiO-66-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst for various organic reactions due to its high surface area and porosity.
Biology: Employed in the selective adsorption and detection of biomolecules such as phosphopeptides.
Industry: Utilized in environmental remediation for the adsorption of heavy metals and organic pollutants.
Mechanism of Action
The mechanism of action of UiO-66-COOH involves the interaction of its carboxyl functional groups with target molecules. The carboxyl groups can form hydrogen bonds, electrostatic interactions, and π-π interactions with various substrates. These interactions facilitate the adsorption, catalysis, and detection processes .
Comparison with Similar Compounds
Similar Compounds
UiO-66: The parent compound without carboxyl functional groups.
UiO-66-NH2: A derivative with amino functional groups.
UiO-66-OH: A derivative with hydroxyl functional groups.
Uniqueness
UiO-66-COOH is unique due to its carboxyl functional groups, which enhance its adsorption capacity and selectivity for certain molecules. This makes it particularly useful in applications such as environmental remediation and biomolecule detection, where specific interactions with target molecules are crucial .
Properties
Molecular Formula |
C54H23O44Zr6-5 |
---|---|
Molecular Weight |
1923.1 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21 |
InChI Key |
FZDGXMWTYZEXLD-UHFFFAOYSA-A |
Canonical SMILES |
[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
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